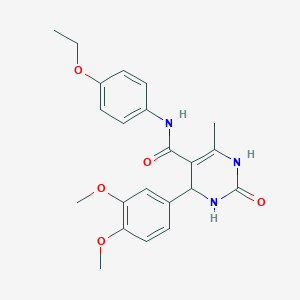

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, ethoxy, methyl, and pyrimidine rings, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-keto esters with amidines. The specific reagents and conditions may vary, but generally, the reaction requires heating and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring and controlling the reaction parameters can also help in achieving consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions

Activité Biologique

The compound 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to detail the compound's biological activity, including its effects on cellular mechanisms and potential therapeutic applications.

- Molecular Formula : C22H25N3O5

- Molecular Weight : 411.45 g/mol

- CAS Number : 380644-44-0

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds resembling this structure often inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : They can affect signaling cascades such as ERK and p38 MAPK pathways, which are crucial in various cellular processes including proliferation and differentiation.

Antimelanogenic Effects

Recent studies have highlighted the role of similar compounds in promoting melanogenesis. For instance, a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanin synthesis in B16F10 melanoma cells and primary human melanocytes. The mechanism involved activation of the Upstream Stimulating Factor 1 (USF1) pathway and increased expression of tyrosinase , a key enzyme in melanin production .

| Study Reference | Compound | Effect Observed | Mechanism |

|---|---|---|---|

| DMPB | Increased melanogenesis | USF1-mediated tyrosinase expression | |

| DMPB | Hyperpigmentation in vivo | Activation of ERK and p38 pathways |

Anticancer Potential

The pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle.

- Induction of Apoptosis : Activation of caspases is often observed, leading to programmed cell death.

Case Studies

- In Vitro Studies : In studies involving B16F10 cells treated with DMPB, significant increases in melanin content were noted alongside elevated levels of tyrosinase and USF1. These findings suggest potential applications for treating conditions like vitiligo or other hypopigmentation disorders .

- In Vivo Studies : Hyperpigmentation was observed in brown guinea pigs treated with DMPB, indicating that the compound may have therapeutic potential for skin pigmentation disorders .

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-5-30-16-9-7-15(8-10-16)24-21(26)19-13(2)23-22(27)25-20(19)14-6-11-17(28-3)18(12-14)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEWRBDGPQBKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.